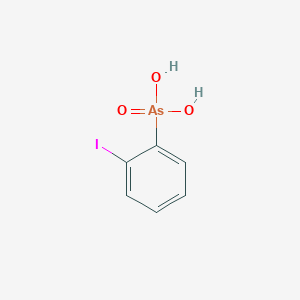
(2-Iodophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsIO3 It is characterized by the presence of an iodine atom and an arsonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)arsonic acid typically involves the reaction of 2-iodoaniline with arsenic acid. The process can be summarized as follows:
Starting Material: 2-iodoaniline.
Reagent: Arsenic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted phenyl arsonic acids.
Scientific Research Applications
(2-Iodophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, affecting molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylarsonic acid: Similar structure but lacks the iodine atom.
2-Iodophenylacetic acid: Contains an iodine atom but has an acetic acid group instead of an arsonic acid group.
Arsonic acid: The simplest arsonic acid without any aromatic ring or iodine substitution.
Uniqueness
(2-Iodophenyl)arsonic acid is unique due to the presence of both an iodine atom and an arsonic acid group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5410-28-6 |
|---|---|
Molecular Formula |
C6H6AsIO3 |
Molecular Weight |
327.94 g/mol |
IUPAC Name |
(2-iodophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsIO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
ZRSKWNUMRKQXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[As](=O)(O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















